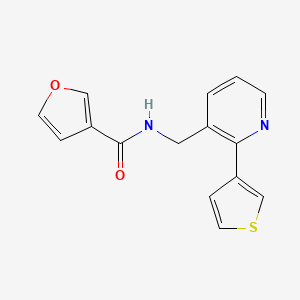

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

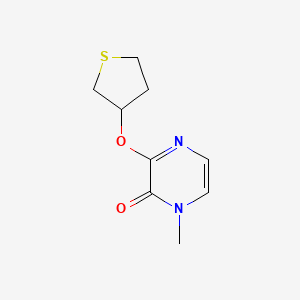

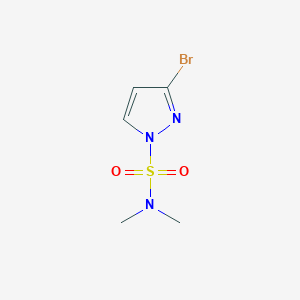

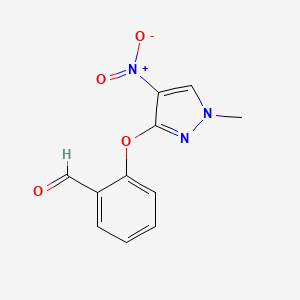

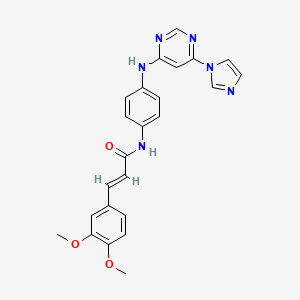

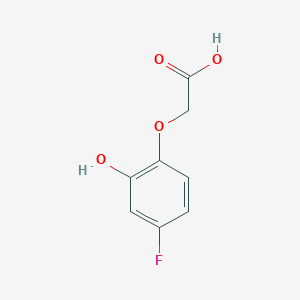

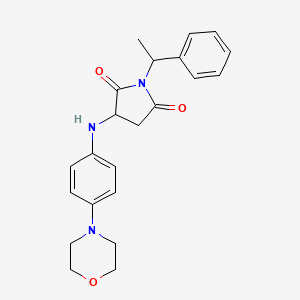

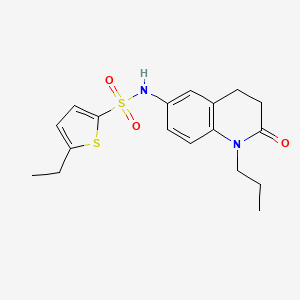

“N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide” is a compound that incorporates pyridine, furan, and thiophene . Pyridine derivatives demonstrate a broad spectrum of biological activities including antiviral, anticancer, antioxidant, and antimicrobial . Thiophene derivatives possess cytotoxic activity against several cancer cell types, such as leukemia, ovarian, glioma, renal, and lung . Several furan-based products exhibited potent anticancer, antimicrobial, and other activities .

Synthesis Analysis

The compound has been synthesized via a multi-component reaction (MCR) . The acetylated derivatives of hydrazones and the derived deprotected thioglycosides of the prepared acetylated analogs have also been synthesized .Chemical Reactions Analysis

The compound has been synthesized via a multi-component reaction (MCR) . The acetylated derivatives of hydrazones and the derived deprotected thioglycosides of the prepared acetylated analogs have also been synthesized .Wissenschaftliche Forschungsanwendungen

Antiprotozoal and Antimalarial Properties This compound, part of a broader family of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, demonstrates significant antiprotozoal and antimalarial activities. Its synthesis involves a complex chemical process starting from 2-acetylfuran and undergoing multiple steps including bromination, condensation, Suzuki coupling, and hydrogenation. The resulting compounds, including variations like compound 7 and 8a, exhibit strong DNA affinities and impressive in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, with some showing exceptional in vivo efficacy in the trypanosomal STIB900 mouse model, though with modest oral activity for the prodrugs tested (Ismail et al., 2004).

Phleomycin Amplification Another aspect of research highlights the compound's potential in enhancing the effectiveness of phleomycin, an antibiotic and chemotherapeutic agent. Through the synthesis of derivatives with pyridinyl, furanyl, and thiophenyl substituents, studies explore their roles as amplifiers of phleomycin against bacterial strains, showcasing the compound's versatility in chemical synthesis for antimicrobial purposes (Brown & Cowden, 1982).

Synthesis and Reactivity in Chemical Studies Further exploration into the synthesis and properties of related heterocyclic compounds, such as 2-(furan-2-yl)thiazolo[5,4-f]quinoline, reveals the compound's capacity for electrophilic substitution reactions, including nitration, bromination, formylation, and acylation. These studies contribute to a deeper understanding of the compound's chemical behavior and potential applications in developing new materials or drugs (El’chaninov & Aleksandrov, 2017).

Antiproliferative Activity Research into thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, including those related to the compound , demonstrates significant antiproliferative activity against cancer cell lines. This suggests potential applications in cancer therapy, where modifications to the molecular structure could yield compounds with enhanced efficacy against specific types of cancer cells (Hung et al., 2014).

Chemical Synthesis and Modification The compound's structural framework also facilitates the synthesis of novel chitosan Schiff bases, integrating heterocyclic moieties for potential antimicrobial activity. This application underscores the compound's versatility in creating materials with biological relevance, extending its utility beyond pharmaceuticals to materials science (Hamed et al., 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c18-15(12-3-6-19-9-12)17-8-11-2-1-5-16-14(11)13-4-7-20-10-13/h1-7,9-10H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZKSMOSCZMHOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2649283.png)

![(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B2649288.png)

![2-(4-chlorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2649289.png)

![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide](/img/structure/B2649293.png)

![4-[1-(2-Chloropropanoyl)pyrrolidin-3-yl]oxy-N-methylpyridine-2-carboxamide](/img/structure/B2649294.png)

![2,4,7-Trimethyl-6-[4-(trifluoromethoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2649295.png)

![2,5-dichloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide](/img/structure/B2649296.png)